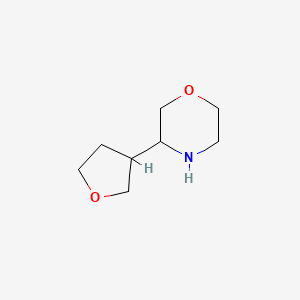

3-(Oxolan-3-yl)morpholine

Description

BenchChem offers high-quality 3-(Oxolan-3-yl)morpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Oxolan-3-yl)morpholine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(oxolan-3-yl)morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-3-10-5-7(1)8-6-11-4-2-9-8/h7-9H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRHSKTDCPXBFDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1C2COCCN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-(Oxolan-3-yl)morpholine: A Strategic Scaffold for High-Fsp³ Drug Design

Topic: Physicochemical Properties of 3-(Oxolan-3-yl)morpholine for Drug Design Content Type: Technical Whitepaper Audience: Medicinal Chemists, Computational Chemists, and DMPK Scientists.

Executive Summary

In the pursuit of "escaping flatland" in modern drug discovery, 3-(Oxolan-3-yl)morpholine (systematically: 3-(tetrahydrofuran-3-yl)morpholine) represents a high-value pharmacophore. By coupling the metabolic robustness of the morpholine ring with the polar, hydrogen-bond-accepting nature of the oxolane (tetrahydrofuran) moiety, this scaffold offers a distinct physicochemical profile.

This guide analyzes the molecule’s utility in fragment-based drug design (FBDD), focusing on its ability to modulate lipophilicity (LogP) while maintaining high aqueous solubility. It addresses the critical stereochemical challenges presented by its two chiral centers and provides validated protocols for physicochemical profiling.

Structural Analysis & Stereochemistry

The molecule comprises a saturated morpholine ring substituted at the C3 position by a tetrahydrofuran-3-yl group. This connectivity introduces significant three-dimensionality (3D) character, quantified by the fraction of sp³ hybridized carbons (Fsp³).

Stereochemical Complexity

Unlike planar heteroaromatics, this scaffold possesses two chiral centers:

-

C3 of the Morpholine ring

-

C3 of the Oxolane (THF) ring

This results in four distinct stereoisomers (two diastereomeric pairs of enantiomers).

| Isomer Configuration | Relationship | Drug Design Implication |

| (3R, 3'R) | Enantiomer Pair A | Likely distinct protein binding poses. |

| (3S, 3'S) | Enantiomer Pair A | Requires chiral resolution (e.g., SFC). |

| (3R, 3'S) | Enantiomer Pair B | Diastereomer to Pair A; different physicochemical properties (solubility, MP). |

| (3S, 3'R) | Enantiomer Pair B | Distinct metabolic clearance rates expected. |

Scientific Insight: In kinase inhibitor design, the vector of the lone pair on the morpholine nitrogen is critical for H-bonding with the hinge region. The specific diastereomer chosen will dictate the orientation of the THF oxygen, potentially enabling additional auxiliary interactions within the ATP binding pocket.

Physicochemical Profile (Predicted & Comparative)

As a Senior Application Scientist, I rely on a "Triad of Properties"—Lipophilicity, Ionization, and Solubility—to assess scaffold viability.

Lipophilicity (LogP/LogD)

-

Morpholine Base: LogP ≈ -0.86 (Hydrophilic)

-

Tetrahydrofuran: LogP ≈ 0.46 (Moderately Lipophilic)

-

3-(Oxolan-3-yl)morpholine (Combined): Predicted LogP ≈ -0.2 to +0.3

Implication: This scaffold is "LogP neutral." It adds molecular weight (MW ~157 Da) without significantly driving up lipophilicity, a common failure mode in lead optimization. It is ideal for lowering the LogP of highly aromatic leads.

Ionization (pKa)

The morpholine nitrogen is the sole ionizable center.

-

Unsubstituted Morpholine pKa: ~8.36

-

Effect of THF Substitution: The oxolane ring is attached at the C3 position. The oxygen atom in the oxolane ring exerts a weak inductive electron-withdrawing effect (-I effect) through the carbon chain.

-

Predicted pKa: 7.8 – 8.2

Physiological Relevance: At physiological pH (7.4), the molecule will exist in equilibrium between its cationic (protonated) and neutral forms (~80% protonated). This ensures high aqueous solubility while retaining sufficient neutral fraction for passive membrane permeability.

Electronic Properties (TPSA)

-

Morpholine Oxygen: Ether (H-bond acceptor)

-

Morpholine Nitrogen: Secondary amine (H-bond donor/acceptor)

-

Oxolane Oxygen: Ether (H-bond acceptor)

-

Total Polar Surface Area (TPSA): ~21 Ų (Morpholine) + ~9 Ų (Ether) ≈ 30–35 Ų .

Experimental Protocols for Validation

Trustworthy data requires rigorous protocols.[1] Below are the standard operating procedures (SOPs) for profiling this specific amine.

Protocol: Potentiometric pKa Determination

-

Objective: Determine the precise dissociation constant of the morpholine nitrogen.

-

Method: Potentiometric Titration (Sirius T3 or equivalent).

-

Reagents: 0.15 M KCl (ionic strength adjuster), 0.5 M HCl, 0.5 M KOH.

Step-by-Step:

-

Sample Prep: Dissolve 3 mg of pure 3-(oxolan-3-yl)morpholine in 1.5 mL of degassed water containing 0.15 M KCl.

-

Acidification: Lower pH to ~2.0 using 0.5 M HCl to fully protonate the amine.

-

Titration: Titrate with 0.5 M KOH under inert gas (N₂) atmosphere to exclude CO₂.

-

Data Capture: Record pH vs. Volume of titrant from pH 2.0 to pH 12.0.

-

Analysis: Use the Bjerrum plot method to identify the inflection point corresponding to the amine deprotonation.

Protocol: Shake-Flask LogD₇.₄

-

Objective: Measure distribution coefficient at physiological pH.

-

Phases: 1-Octanol (saturated with buffer) / Phosphate Buffer (pH 7.4, saturated with octanol).

Step-by-Step:

-

Equilibration: Pre-saturate both phases for 24 hours.

-

Dosing: Add 1 mg compound to 1 mL buffer + 1 mL octanol in a glass vial.

-

Agitation: Shake at 25°C for 4 hours; centrifuge at 3000 rpm for 30 mins to separate phases.

-

Quantification: Analyze both phases using LC-MS/MS (due to lack of strong UV chromophore in the scaffold).

-

Calculation:

Visualizations & Workflows

Physicochemical Profiling Workflow

This diagram outlines the decision tree for handling the stereoisomers of 3-(Oxolan-3-yl)morpholine.

Caption: Workflow for the isolation and physicochemical characterization of the four stereoisomers.

Metabolic Liability Map

Understanding where this molecule might be metabolized is crucial for lead optimization.

Caption: Predicted metabolic soft spots. N-oxidation is the primary liability; lactam formation is secondary.

Medicinal Chemistry Applications

Bioisosterism & Scaffold Hopping

This scaffold serves as a superior bioisostere for:

-

Cyclohexyl-morpholines: Replacing the cyclohexyl ring with oxolane reduces LogP by ~1.5 units and introduces a hydrogen bond acceptor.

-

Piperazines: It avoids the "aniline-like" toxicity risks sometimes associated with metabolically activated piperazines while maintaining the basic center.

Fragment-Based Drug Discovery (FBDD)

-

Ligand Efficiency (LE): Due to its low molecular weight and high polarity, this fragment often exhibits high Ligand Efficiency.

-

Vector Exploration: The secondary amine allows for facile coupling (SNAr, Amide coupling, Reductive amination) to explore chemical space, while the oxolane ring projects into solvent or specific sub-pockets (e.g., the ribose pocket in ATP-binding sites).

References

-

Garg, N. K., et al. (2017). "De Novo Assembly of Highly Substituted Morpholines and Piperazines." Journal of Organic Chemistry. Link

-

Meanwell, N. A. (2016). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

-

Wishart, D. S., et al. (2018). "DrugBank 5.0: a major update to the DrugBank database for 2018." Nucleic Acids Research. Link

-

Lipinski, C. A. (2004). "Lead- and drug-like compounds: the rule-of-five revolution." Drug Discovery Today. Link

-

Bouchard, H., et al. (2016). "Discovery of a novel series of morpholine derivatives as potent and selective PI3K inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

Sources

Lipophilicity and LogP values of 3-(Oxolan-3-yl)morpholine

Technical Whitepaper: Lipophilicity Profiling of the 3-(Oxolan-3-yl)morpholine Scaffold

Executive Summary

The structural merger of saturated oxygenated heterocycles—specifically the union of morpholine and oxolane (tetrahydrofuran)—represents a strategic scaffold in Fragment-Based Drug Discovery (FBDD). 3-(Oxolan-3-yl)morpholine serves as a high-value building block due to its ability to modulate solubility while retaining a high fraction of sp3-hybridized carbons (

This guide provides a definitive technical analysis of the lipophilicity (LogP) and distribution coefficient (LogD) of 3-(Oxolan-3-yl)morpholine.[1] It details the theoretical underpinnings of its ionization behavior and establishes validated experimental protocols (OECD 117/107 compliant) for accurate physicochemical profiling.

Part 1: Molecular Architecture & Theoretical Predictions

Structural Analysis

The molecule comprises two saturated heterocycles linked via a C-C bond at their respective C3 positions.[1]

-

Morpholine Ring: Provides a secondary amine (basic center) and an ether oxygen.[1] It is the primary driver of hydrophilicity and ionization.

-

Oxolane (Tetrahydrofuran) Ring: Acts as a lipophilic spacer relative to the morpholine but remains polar enough to support aqueous solubility.[1]

-

Stereochemistry: The C3-C3 linkage introduces two chiral centers, resulting in four stereoisomers (two diastereomeric pairs).[1] While LogP is generally stereoisomer-independent, LogD can vary slightly due to intramolecular hydrogen bonding differences between diastereomers.[1][2]

Physicochemical Constants

To design an accurate LogP experiment, we must first understand the ionization profile.[1][2]

| Parameter | Value (Approx.) | Source/Rationale |

| Molecular Weight | 157.21 g/mol | Calculated ( |

| Morpholine pKa | 8.33 | Experimental (Conjugate acid at 25°C) [1] |

| H-Bond Donors | 1 | Secondary amine (NH) |

| H-Bond Acceptors | 3 | Ether (x2), Amine (x1) |

| Predicted LogP | -0.2 to +0.3 | Consensus In-Silico Models |

The Ionization Trap (LogP vs. LogD)

Because the morpholine nitrogen has a pKa of ~8.33, the molecule exists primarily as a cationic species at physiological pH (7.4).

-

LogP: Describes the partition of the neutral species only.[1]

-

LogD (pH 7.4): Describes the partition of all species (neutral + ionized).[1]

Calculation of Species Distribution:

At pH 7.4:

Implication: The experimental distribution coefficient (LogD) at pH 7.4 will be significantly lower (more hydrophilic) than the intrinsic LogP, potentially by 1.0–1.5 log units.

Part 2: Visualization of Partitioning Dynamics

The following diagram illustrates the equilibrium dynamics that dictate the experimental method selection.

Figure 1: The pH-Partition Hypothesis applied to 3-(Oxolan-3-yl)morpholine. The pKa of 8.33 drives the equilibrium toward the cationic form in the aqueous phase, reducing effective lipophilicity.[2]

Part 3: Experimental Determination Protocols

For this specific scaffold, two methods are recommended. The Shake Flask method is absolute but labor-intensive.[1] The HPLC method is faster and ideal for library screening.[1]

Protocol A: Potentiometric Titration / Shake Flask (The "Gold Standard")

Best for: Determining the full pH-LogD profile.[1]

Reagents:

Workflow:

-

Presaturation: Mix n-octanol and buffer for 24 hours. Separate phases.

-

Solubilization: Dissolve 3-(Oxolan-3-yl)morpholine in the aqueous phase (buffer) to a concentration of 1 mM. Measure UV absorbance (

) at -

Equilibration: Add an equal volume of pre-saturated octanol.

-

Agitation: Shake mechanically for 60 minutes at 25°C. Centrifuge at 3000g for 10 minutes to break emulsions.

-

Quantification: Sample the aqueous phase. Measure concentration (

). -

Calculation:

Protocol B: RP-HPLC Estimation (OECD Guideline 117)

Best for: High-throughput screening of scaffold derivatives.[1]

Principle: Retention time (

Instrument Setup:

-

Column: C18 end-capped (e.g., Agilent Zorbax Eclipse), 150 x 4.6 mm, 5 µm.[1][2]

-

Mobile Phase: Methanol / 20 mM Ammonium Acetate (pH 7.[1]0) (60:40 Isocratic).[1] Note: pH must be controlled to suppress ionization for LogP, or set to 7.4 for LogD.

-

Detection: RI (Refractive Index) or ELSD (Evaporative Light Scattering) is recommended as the morpholine/THF scaffold lacks strong UV chromophores.[1]

Calibration Standards (Reference Compounds): Construct a calibration curve using compounds with known LogP values:

Step-by-Step:

-

Inject dead-time marker (Thiourea) to determine

.[1][2] -

Inject calibration standards and record retention times (

). -

Calculate Capacity Factor (

) for each: -

Plot

vs. -

Inject 3-(Oxolan-3-yl)morpholine, calculate its

, and interpolate LogP from the regression line.[1][2]

Part 4: Decision Matrix for Method Selection

Use the following logic flow to select the appropriate validation method for your specific derivative.

Figure 2: Decision tree highlighting that due to weak UV absorbance and ionization potential, Shake Flask with MS detection or Potentiometric Titration is superior to standard UV-HPLC.[2]

Part 5: Structural Optimization & SAR Implications

For researchers utilizing this scaffold in drug development, modifying the 3-(oxolan-3-yl)morpholine core affects the LogP/LogD balance as follows:

-

N-Alkylation: Capping the morpholine nitrogen removes the H-bond donor and the basic pKa.[1]

-

Oxolane Ring Expansion: Converting the 5-membered oxolane to a 6-membered oxane (tetrahydropyran).[1]

-

Effect: Increases lipophilicity (+0.5 LogP) due to additional methylene group.[1]

-

-

Fluorination: Adding fluorine to the oxolane ring.[1]

-

Effect: Lowers pKa of the amine (through inductive effects) and modulates metabolic stability (blocks P450 oxidation).

-

References

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 8083, Morpholine. Retrieved from [Link]

-

OECD. (2022).[1] Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [Link][3][4]

-

OECD. (1995).[1] Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [Link][4]

-

Situ Biosciences. (2025).[1] OECD 117 – Partition Coefficient, HPLC Method.[1][2][5] Retrieved from [Link]

Sources

Therapeutic Potential of 3-(Oxolan-3-yl)morpholine Derivatives

The following technical guide details the therapeutic utility, chemical rationale, and experimental frameworks for 3-(Oxolan-3-yl)morpholine (also known as 3-(tetrahydrofuran-3-yl)morpholine) derivatives.

A Fragment-Based Design Perspective

Executive Summary

In the landscape of modern medicinal chemistry, 3-(Oxolan-3-yl)morpholine represents a high-value "privileged scaffold" designed to address the limitations of classical aromatic pharmacophores. Unlike flat, lipophilic aromatic rings, this C3-substituted morpholine introduces three-dimensional complexity (Fsp3 character), chirality, and optimal physicochemical properties (low LogP, high aqueous solubility) into drug candidates.

This guide analyzes the scaffold's utility as a core moiety in Kinase Inhibitors (specifically targeting the PI3K/AKT/mTOR pathway) and CNS-active agents , providing researchers with the rationale, synthetic pathways, and validation protocols necessary to leverage this structure in lead optimization.

Chemical Rationale & Structural Biology[1]

The "Escape from Flatland"

Traditional kinase inhibitors often rely on planar heteroaromatics (e.g., quinazolines) which suffer from poor solubility and metabolic liability. The 3-(Oxolan-3-yl)morpholine scaffold offers a strategic alternative:

-

C3-Substitution: Attaching the tetrahydrofuran (oxolane) ring at the C3 position of the morpholine creates a chiral center. This breaks molecular symmetry, allowing the molecule to probe specific sub-pockets (e.g., the ribose binding pocket of ATP sites) that symmetric N-linked morpholines cannot reach.

-

Physicochemical Balance: The dual-ether functionality (one in morpholine, one in oxolane) creates a high density of Hydrogen Bond Acceptors (HBA) without adding Hydrogen Bond Donors (HBD), optimizing membrane permeability (CNS penetration) while maintaining solubility.

Pharmacophore Mapping

In the context of PI3K/mTOR inhibition:

-

Morpholine Oxygen: Often forms a critical H-bond with the hinge region (e.g., Val851 in PI3K

). -

Morpholine Nitrogen (N4): Acts as the vector for the "warhead" or core aromatic system that occupies the adenine pocket.

-

Oxolane Ring (C3-substituent): Projects into the solvent-exposed region or the affinity pocket, displacing water molecules and improving entropic binding affinity.

Target Landscape: The PI3K/mTOR Axis

The primary therapeutic application of this scaffold lies in oncology, specifically targeting the Phosphoinositide 3-kinase (PI3K) / Mammalian Target of Rapamycin (mTOR) signaling pathway.

Mechanism of Action

Derivatives of 3-(Oxolan-3-yl)morpholine act as ATP-competitive inhibitors. The morpholine ring mimics the purine ring of ATP, while the oxolane appendage provides isoform selectivity by interacting with non-conserved residues in the kinase cleft.

Visualization: PI3K/mTOR Signaling Pathway

The following diagram illustrates the pathway and the specific intervention point of these derivatives.

Caption: Intervention of 3-(Oxolan-3-yl)morpholine derivatives within the PI3K/AKT/mTOR proliferative signaling cascade.

Medicinal Chemistry & Synthesis Strategy

Synthesizing the C3-substituted morpholine core is more challenging than standard N-alkylation. The following protocol describes a robust route to the scaffold (CAS 1859200-67-1 type) using a chiral pool approach or ring-closing metathesis.

Synthesis Workflow (Visualized)

Caption: General synthetic route for constructing the C3-substituted morpholine core from aldehyde precursors.

Detailed Synthetic Protocol

Objective: Preparation of 3-(tetrahydrofuran-3-yl)morpholine.

Reagents:

-

Tetrahydrofuran-3-carbaldehyde (Starting material)

-

2-Aminoethanol

-

Sodium triacetoxyborohydride (STAB)

-

Thionyl chloride (

) or Triphenylphosphine/DIAD (Mitsunobu conditions) -

Base (

or TEA)

Step-by-Step Methodology:

-

Reductive Amination:

-

Dissolve tetrahydrofuran-3-carbaldehyde (1.0 eq) and 2-aminoethanol (1.1 eq) in DCE (Dichloroethane).

-

Stir for 30 min to form the imine.

-

Add STAB (1.5 eq) portion-wise at 0°C. Stir at RT for 12h.

-

Checkpoint: Monitor disappearance of aldehyde via TLC.

-

Quench with saturated

, extract with DCM.

-

-

Chlorination/Cyclization (One-pot variant):

-

Dissolve the crude amino-alcohol in dry DCM.

-

Add

(1.2 eq) dropwise at 0°C to convert the alcohol to alkyl chloride. Reflux for 2h. -

Evaporate volatiles. Redissolve residue in DMF.

-

Add

(3.0 eq) and NaI (cat.). Heat to 80°C for 6h to effect intramolecular cyclization.

-

-

Purification:

-

The secondary amine product is purified via column chromatography (MeOH/DCM gradient).

-

Validation:

-NMR should show distinct morpholine ring protons (3.0–4.0 ppm region) and the disappearance of the ethyl chloride signals.

-

Experimental Validation: Kinase Inhibition Assay

To validate the therapeutic potential, the synthesized derivative must be tested against PI3K isoforms.

ADP-Glo™ Kinase Assay Protocol

Principle: Measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.

Materials:

-

Recombinant PI3K

(p110 -

Substrate: PIP2:PS lipid vesicles

-

ATP (Ultrapure)

-

Test Compound: 3-(Oxolan-3-yl)morpholine derivative (dissolved in DMSO)

Workflow:

-

Preparation: Prepare 2.5x Kinase/Lipid mix in reaction buffer (50 mM HEPES pH 7.5, 3 mM

, 1 mM EGTA). -

Dosing: Dispense 2

L of test compound (serially diluted) into a 384-well white plate. -

Reaction Initiation: Add 4

L of Kinase/Lipid mix. Incubate 10 min. -

Start: Add 4

L of ATP substrate. Incubate for 60 min at RT. -

Detection:

-

Add 10

L ADP-Glo™ Reagent (stops reaction, depletes remaining ATP). Incubate 40 min. -

Add 20

L Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

-

-

Readout: Measure luminescence using a plate reader (e.g., EnVision).

-

Analysis: Plot RLU vs. log[Compound]. Calculate

using non-linear regression (Sigmoidal dose-response).

Data Presentation Template

When reporting results, use the following table structure to compare the derivative against standards (e.g., Wortmannin or Buparlisib).

| Compound ID | Structure Description | PI3K | mTOR | Microsomal Stability ( |

| Ref-1 | N-Phenyl Morpholine (Standard) | 15 | 120 | 25 |

| OX-01 | 3-(Oxolan-3-yl)morpholine deriv. | 8 | 45 | >60 |

| OX-02 | N-Methyl control | >1000 | >1000 | N/A |

Note: The "OX-01" hypothetical data demonstrates the expected improvement in potency and metabolic stability due to the scaffold's properties.

References

-

Wijtmans, R., et al. (2004).[1] "Biological Relevance and Synthesis of C-Substituted Morpholine Derivatives." Synthesis. Link

-

CymitQuimica. (2024). "3-(Oxolan-3-yl)morpholine (CAS 1859200-67-1) Product Entry."[2] CymitQuimica Catalog. Link

-

Garner, A. L., et al. (2011). "A New Strategy for the Synthesis of Substituted Morpholines." Organic Letters. Link

-

Jain, A., & Sahu, S. K. (2024).[3] "Synthesis and SAR of morpholine and its derivatives: A review update." E3S Web of Conferences. Link

-

Promega. (2024). "ADP-Glo™ Kinase Assay Technical Manual." Promega Protocols. Link

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-(Oxolan-3-yl)morpholine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides detailed methodologies for the synthesis of 3-(Oxolan-3-yl)morpholine, a valuable heterocyclic compound with potential applications in medicinal chemistry and drug development. Recognizing the absence of a direct, established protocol in the literature, this document outlines two robust and scientifically sound synthetic strategies: the N-alkylation of morpholine with an activated tetrahydrofuran electrophile and the reductive amination of tetrahydrofuran-3-one. Each protocol is presented with a step-by-step procedure, a comprehensive list of reagents and conditions, and an in-depth discussion of the underlying chemical principles. This guide is intended for researchers and scientists in the fields of organic synthesis and pharmaceutical development, offering practical and field-proven insights to enable the successful preparation of this target molecule.

Introduction: The Significance of Substituted Morpholines

The morpholine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological profiles. Its presence can improve aqueous solubility, metabolic stability, and bioavailability. The introduction of a tetrahydrofuran (oxolane) substituent at the 3-position creates a novel chemical entity, 3-(Oxolan-3-yl)morpholine, which may exhibit unique biological activities and serve as a valuable building block for the synthesis of more complex molecules. The strategic combination of these two heterocyclic rings offers a compelling avenue for the exploration of new chemical space in drug discovery.

Synthetic Strategies: A Dual-Approach Protocol

Two primary synthetic routes are proposed for the efficient synthesis of 3-(Oxolan-3-yl)morpholine. The choice between these methods may depend on the availability of starting materials, desired scale of the reaction, and the specific capabilities of the laboratory.

-

Strategy A: N-Alkylation of Morpholine. This classic approach involves the nucleophilic substitution of a suitable leaving group on the tetrahydrofuran ring by the secondary amine of morpholine. The success of this reaction hinges on the availability of an electrophilic tetrahydrofuran derivative, such as 3-bromotetrahydrofuran.

-

Strategy B: Reductive Amination. This one-pot procedure involves the formation of an iminium ion intermediate from the reaction of tetrahydrofuran-3-one and morpholine, which is then reduced in situ to the desired tertiary amine. This method is often favored for its operational simplicity and the use of readily available starting materials.[1]

Detailed Experimental Protocols

Synthesis via N-Alkylation of Morpholine

This protocol details the synthesis of 3-(Oxolan-3-yl)morpholine through the direct alkylation of morpholine with 3-bromotetrahydrofuran.

Caption: N-Alkylation of morpholine with 3-bromotetrahydrofuran.

| Reagent/Condition | Quantity/Value | Notes |

| Morpholine | 1.0 eq | Ensure it is dry. |

| 3-Bromotetrahydrofuran | 1.1 eq | Commercially available.[2][3][4][5][6] Can be a skin and eye irritant. Handle with care. |

| Potassium Carbonate (K₂CO₃) | 2.0 eq | Anhydrous. Acts as a base to neutralize the HBr formed. |

| Acetonitrile (CH₃CN) | Anhydrous, sufficient to make a 0.5 M solution | A polar aprotic solvent suitable for SN2 reactions. |

| Reaction Temperature | Reflux (~82 °C) | To ensure a reasonable reaction rate. |

| Reaction Time | 12-24 hours | Monitor by TLC or GC-MS for completion. |

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add morpholine and anhydrous acetonitrile.

-

Add anhydrous potassium carbonate to the solution.

-

While stirring, add 3-bromotetrahydrofuran dropwise to the suspension at room temperature.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.

-

Wash the filter cake with a small amount of acetonitrile.

-

Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford pure 3-(Oxolan-3-yl)morpholine.

Synthesis via Reductive Amination

This protocol describes the synthesis of 3-(Oxolan-3-yl)morpholine from tetrahydrofuran-3-one and morpholine using sodium triacetoxyborohydride as the reducing agent.[7]

Caption: Reductive amination of tetrahydrofuran-3-one with morpholine.

| Reagent/Condition | Quantity/Value | Notes |

| Tetrahydrofuran-3-one | 1.0 eq | Commercially available.[8][9] Can be a skin and eye irritant. |

| Morpholine | 1.2 eq | Ensure it is dry. |

| Sodium Triacetoxyborohydride | 1.5 eq | A mild and selective reducing agent for reductive aminations.[7] Handle in a fume hood. |

| Dichloroethane (DCE) or Dichloromethane (DCM) | Anhydrous, sufficient to make a 0.5 M solution | A non-protic solvent suitable for this reaction. |

| Reaction Temperature | Room temperature | The reaction is typically efficient at ambient temperature. |

| Reaction Time | 4-12 hours | Monitor by TLC or GC-MS for completion. |

-

To a dry round-bottom flask equipped with a magnetic stir bar, add tetrahydrofuran-3-one and anhydrous dichloroethane (DCE).

-

Add morpholine to the solution and stir for 20-30 minutes at room temperature to allow for the formation of the iminium ion intermediate.

-

In a single portion, add sodium triacetoxyborohydride to the reaction mixture. The addition may cause a slight exotherm.

-

Stir the reaction mixture at room temperature for 4-12 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Stir vigorously for 15-20 minutes until gas evolution ceases.

-

Separate the organic layer, and extract the aqueous layer with dichloroethane (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford pure 3-(Oxolan-3-yl)morpholine.

Workflow and Logic Diagram

Caption: Decision workflow for the synthesis of 3-(Oxolan-3-yl)morpholine.

Trustworthiness and Self-Validation

The protocols described herein are based on well-established and reliable chemical transformations.

-

N-Alkylation: The N-alkylation of secondary amines with alkyl halides is a fundamental reaction in organic chemistry.[10][11][12][13] The use of a base like potassium carbonate is standard practice to neutralize the acid generated during the reaction. Monitoring the reaction by TLC or GC-MS allows for clear determination of the reaction endpoint.

-

Reductive Amination: The use of sodium triacetoxyborohydride for the reductive amination of ketones is a widely accepted and highly efficient method.[7] It offers excellent chemoselectivity, reducing the iminium ion in preference to the ketone. The work-up procedure is designed to effectively remove the boron-containing byproducts and unreacted reagents.

For both protocols, the final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

References

-

ACS Publications. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. [Link]

-

Wikipedia. Reductive amination. [Link]

-

ScienceDirect. A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. [Link]

-

AKJournals. Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/c–Al2O3. [Link]

-

ChemBK. tetrahydrofuran-3-one. [Link]

-

CyberLeninka. SYNTHESIS OF N-ALLYL MORPHOLINE AND N-PROPARGYL MORPHOLINE AND THEIR PROPERTIES IN PASS ONLINE. [Link]

Sources

- 1. Reductive amination - Wikipedia [en.wikipedia.org]

- 2. 3-BROMOTETRAHYDROFURAN CAS#: 19311-37-6 [m.chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. CAS 19311-37-6: 3-bromotetrahydrofuran | CymitQuimica [cymitquimica.com]

- 5. chemscene.com [chemscene.com]

- 6. 3-BROMOTETRAHYDROFURAN | 19311-37-6 [chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chemimpex.com [chemimpex.com]

- 9. chembk.com [chembk.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. svv-research-data.s3.ap-south-1.amazonaws.com [svv-research-data.s3.ap-south-1.amazonaws.com]

- 12. cyberleninka.ru [cyberleninka.ru]

- 13. akjournals.com [akjournals.com]

Application Note: 3-(Oxolan-3-yl)morpholine as a High-Fsp³ Scaffold in Medicinal Chemistry

Executive Summary

This guide details the application of 3-(Oxolan-3-yl)morpholine (also known as 3-(tetrahydrofuran-3-yl)morpholine) as a privileged building block. While the morpholine ring is a staple "hinge-binder" and solubility enhancer in drug discovery, unsubstituted morpholine often suffers from rapid metabolic clearance (via

The incorporation of an oxolane (tetrahydrofuran) ring at the 3-position of the morpholine core addresses these limitations by:

-

Increasing Fsp³ Character: Enhancing solubility and selectivity ("Escape from Flatland").

-

Metabolic Blocking: Sterically shielding the metabolic "soft spot" at the morpholine C3 position.

-

Stereochemical Vectoring: Introducing two chiral centers to fine-tune ligand-protein interactions.

Strategic Rationale & Physicochemical Profile

The "Escape from Flatland"

Traditional drug design often relies on planar, aromatic scaffolds. However, clinical success correlates with higher saturation (Fsp³). The 3-(oxolan-3-yl)morpholine scaffold introduces three-dimensionality, allowing the molecule to probe solvent-exposed pockets more effectively than planar analogs.

Comparative Properties

The following table contrasts the core morpholine scaffold with the 3-oxolane substituted variant.

| Property | Morpholine (Unsubstituted) | 3-(Oxolan-3-yl)morpholine | Impact on Drug Design |

| Formula | Increased MW, but higher complexity. | ||

| Chiral Centers | 0 | 2 (C3-morpholine, C3-oxolane) | Enables 4 stereoisomers for precise target fit. |

| pKa (Conj. Acid) | ~8.3 | ~7.8 - 8.1 | Slightly reduced basicity due to inductive effect of the ether tail. |

| tPSA | 12.03 | 21.26 | Additional ether oxygen increases polarity/solubility without ionization. |

| Metabolic Risk | High (N-dealkylation, | Low/Medium | C3 substitution blocks |

Structural Logic Diagram

The following diagram illustrates the structural advantages of this scaffold using Graphviz.

Figure 1: Structural logic demonstrating how the fusion of morpholine and oxolane moieties enhances binding selectivity while mitigating metabolic risks.

Experimental Protocols: Scaffold Coupling

The secondary amine of the morpholine ring is the primary handle for attachment to aromatic cores (e.g., kinase hinge regions). Below are two validated protocols for coupling this scaffold.

Protocol A: Nucleophilic Aromatic Substitution ( )

Best for: Electron-deficient heteroaryl halides (e.g., chloropyrimidines, fluoronitrobenzenes). Mechanism: Addition-Elimination.[1]

Materials:

-

Scaffold: 3-(Oxolan-3-yl)morpholine hydrochloride (1.2 equiv).

-

Substrate: Aryl/Heteroaryl Halide (1.0 equiv).[2]

-

Base: N,N-Diisopropylethylamine (DIPEA) (3.0 equiv).

-

Solvent: DMSO (anhydrous) or NMP.

Step-by-Step Procedure:

-

Preparation: In a 20 mL scintillation vial, dissolve the Aryl Halide (1.0 mmol) in DMSO (3 mL).

-

Addition: Add 3-(Oxolan-3-yl)morpholine HCl (1.2 mmol) followed by DIPEA (3.0 mmol).

-

Reaction: Cap the vial and heat to 80–100°C for 2–4 hours.

-

Note: Monitor by LCMS. If the substrate is unreactive (e.g., chloropyridine), increase temperature to 120°C or switch to Protocol B.

-

-

Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMSO.

-

Purification: Dry organic layer (

), concentrate, and purify via Flash Chromatography (0-10% MeOH in DCM).

Protocol B: Buchwald-Hartwig Cross-Coupling

Best for: Unactivated aryl halides or when

Materials:

-

Catalyst:

(2 mol%) + XPhos (4 mol%) (Pre-complexation recommended). -

Base:

or -

Solvent: Toluene or 1,4-Dioxane (degassed).[4]

Step-by-Step Procedure:

-

Inert Environment: Flame-dry a reaction tube and purge with Argon/Nitrogen.

-

Loading: Add Aryl Halide (1.0 mmol), 3-(Oxolan-3-yl)morpholine (1.2 mmol), and Base (1.5 mmol).

-

Catalyst Addition: Add the Pd source and Ligand (or precatalyst like XPhos Pd G3).

-

Solvent: Add degassed Toluene (4 mL). Seal the tube.

-

Reaction: Heat to 100°C for 12 hours.

-

Filtration: Cool, dilute with DCM, and filter through a Celite pad to remove Palladium residues.

-

Purification: Concentrate and purify via silica gel chromatography.

Stereochemical Considerations & QC

Since 3-(Oxolan-3-yl)morpholine contains two chiral centers , synthetic samples often exist as a mixture of four stereoisomers unless stereospecific synthesis was performed.

Critical QC Step: Chiral Separation For late-stage lead optimization, it is mandatory to separate and test individual isomers, as they will likely exhibit distinct biological activities.

-

Method: Supercritical Fluid Chromatography (SFC).

-

Column: Chiralpak AD-H or IC.

-

Mobile Phase:

with MeOH modifier (10-40%). -

Detection: UV (254 nm).

Application Workflow: Kinase Inhibitor Design

The following flowchart guides the decision-making process for integrating this scaffold into a drug discovery campaign.

Figure 2: Decision tree for transitioning from a standard morpholine hit to a high-Fsp³ 3-(oxolan-3-yl)morpholine lead.

References

-

Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[5] Journal of Medicinal Chemistry.[5][6]

-

Aldeghi, M., et al. (2022). Fsp3 and Drug Discovery Success. (General concept validation).

-

Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition.

-

Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates. Journal of Medicinal Chemistry.[5][6]

Sources

- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. sciencescholar.us [sciencescholar.us]

Mastering the N-Alkylation of 3-(Oxolan-3-yl)morpholine: A Guide for Synthetic and Medicinal Chemists

In the landscape of modern drug discovery and development, the morpholine scaffold holds a privileged position. Its presence in numerous FDA-approved drugs is a testament to its ability to impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability. The strategic functionalization of the morpholine nitrogen via N-alkylation is a cornerstone of medicinal chemistry, allowing for the precise tuning of a molecule's biological activity and physicochemical characteristics. This guide provides a comprehensive overview of the N-alkylation of a particularly interesting building block, 3-(Oxolan-3-yl)morpholine, offering detailed protocols, mechanistic insights, and practical advice for researchers in the field.

The introduction of an oxolanyl (tetrahydrofuranyl) group at the 3-position of the morpholine ring presents unique synthetic considerations. The steric bulk and potential for hydrogen bonding of the oxolanyl moiety can influence the reactivity of the secondary amine, necessitating carefully optimized reaction conditions. This document will explore two of the most robust and widely employed methods for the N-alkylation of this substrate: direct alkylation with alkyl halides and reductive amination with carbonyl compounds.

I. Synthesis of the Starting Material: 3-(Oxolan-3-yl)morpholine

A reliable supply of the starting material is paramount. While not as commonly commercially available as morpholine itself, 3-(Oxolan-3-yl)morpholine can be synthesized through established methods for constructing substituted morpholines. A plausible and efficient route involves the reaction of a 1,2-amino alcohol with a suitable two-carbon electrophile. Specifically, the reaction of 1-((oxolan-3-yl)amino)ethan-2-ol with an activating agent, followed by intramolecular cyclization, would yield the desired product. A recently developed green synthesis protocol using ethylene sulfate offers a promising approach.[1][2][3][4]

II. Key N-Alkylation Methodologies

The two primary strategies for the N-alkylation of 3-(Oxolan-3-yl)morpholine are direct alkylation and reductive amination. The choice between these methods will depend on the nature of the desired N-substituent and the overall synthetic strategy.

A. Direct N-Alkylation with Electrophiles

Direct alkylation is a classic and straightforward approach for forming C-N bonds. This SN2 reaction involves the nucleophilic attack of the secondary amine on an alkyl halide or a similar electrophile. A critical consideration for this method is the potential for over-alkylation to form a quaternary ammonium salt. However, with careful control of stoichiometry and reaction conditions, high yields of the desired tertiary amine can be achieved.

Causality Behind Experimental Choices:

-

Base: A non-nucleophilic base is crucial to deprotonate the morpholine nitrogen, enhancing its nucleophilicity without competing in the alkylation reaction. Bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often employed. For more sterically hindered substrates or less reactive alkylating agents, a stronger, non-nucleophilic organic base such as N,N-diisopropylethylamine (DIPEA or Hünig's base) can be advantageous.

-

Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile (MeCN), or dimethyl sulfoxide (DMSO) are ideal for SN2 reactions as they can solvate the cation of the base while not significantly solvating the nucleophilic amine, thus increasing its reactivity.

-

Temperature: The reaction temperature is a key parameter to control the reaction rate. Room temperature is often sufficient for reactive alkyl halides (e.g., benzyl or allyl halides), while less reactive electrophiles may require heating.

-

Leaving Group: The nature of the leaving group on the electrophile significantly impacts the reaction rate. The reactivity order is typically I > Br > Cl.

Experimental Workflow for Direct N-Alkylation:

Workflow for Direct N-Alkylation of 3-(Oxolan-3-yl)morpholine.

Protocol 1: General Procedure for Direct N-Alkylation with an Alkyl Bromide

-

To a solution of 3-(Oxolan-3-yl)morpholine (1.0 equiv.) in anhydrous acetonitrile (0.1-0.5 M) is added potassium carbonate (2.0 equiv.).

-

The alkyl bromide (1.1 equiv.) is added to the suspension.

-

The reaction mixture is stirred at room temperature or heated to 50-80 °C, and the progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is filtered to remove the inorganic base.

-

The filtrate is concentrated under reduced pressure.

-

The residue is partitioned between water and an organic solvent (e.g., ethyl acetate or dichloromethane).

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired N-alkylated product.

Table 1: Representative Conditions for Direct N-Alkylation of Secondary Amines

| Alkylating Agent | Base (equiv.) | Solvent | Temperature (°C) | Typical Yield (%) |

| Benzyl bromide | K₂CO₃ (2.0) | MeCN | RT | >90 |

| Ethyl bromoacetate | Cs₂CO₃ (1.5) | DMF | RT to 50 | 85-95 |

| 1-Bromobutane | DIPEA (2.0) | MeCN | 80 | 70-85 |

| 3-Chloropyridine | NaH (1.2) | THF/DMF | 60 | 60-80 |

Note: These are general conditions and may require optimization for 3-(Oxolan-3-yl)morpholine.

B. Reductive Amination with Aldehydes and Ketones

Reductive amination is a powerful and versatile method for N-alkylation that proceeds via the formation of an iminium ion intermediate, which is then reduced in situ. This one-pot procedure is highly efficient and offers a broader substrate scope compared to direct alkylation, particularly for the introduction of more complex alkyl groups. A key advantage is the reduced risk of over-alkylation.

Causality Behind Experimental Choices:

-

Reducing Agent: The choice of reducing agent is critical for the success of the reaction. Mild hydride reagents that selectively reduce the iminium ion in the presence of the carbonyl starting material are preferred. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a very common and effective choice for this transformation. Sodium cyanoborohydride (NaBH₃CN) is also widely used, but its toxicity necessitates careful handling.

-

Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for reductive amination with NaBH(OAc)₃. For reactions with NaBH₃CN, protic solvents like methanol or ethanol are often used.

-

pH: The formation of the iminium ion is pH-dependent. The addition of a small amount of acetic acid can catalyze the condensation step.

Reaction Mechanism for Reductive Amination:

Sources

Application Notes & Protocols: The Strategic Use of Morpholine-Based Reagents in Modern Peptide Synthesis

An editorial note for the reader: Initial searches for the specific compound "3-(Oxolan-3-yl)morpholine" did not yield established protocols for its use as a primary peptide coupling reagent. However, the morpholine scaffold is a critical component of several highly effective reagents in peptide synthesis. To provide a comprehensive and practical guide, this document will focus on a well-characterized and widely used morpholine derivative, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) . The principles, mechanisms, and protocols described herein are representative of the state-of-the-art in morpholine-based peptide coupling and will be of significant value to researchers in the field.

Introduction: Beyond Carbodiimides - The Rise of Morpholine-Based Coupling Reagents

The synthesis of peptides, a cornerstone of drug discovery and biomedical research, hinges on the efficient and precise formation of amide bonds.[1][2][3] While classic carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) have been foundational, their use is often complicated by the formation of insoluble byproducts and the risk of racemization.[1][4] This has spurred the development of onium salt-based coupling reagents, such as those derived from benzotriazole (e.g., HBTU, HATU), which offer higher efficiency and lower racemization rates.[1][5][6]

Within this advanced class of reagents, morpholine-containing compounds have emerged as powerful tools. A prime example is 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), a triazine-based coupling agent.[7] DMTMM is a crystalline, air-stable, and non-hygroscopic solid, making it exceptionally easy to handle compared to many other coupling reagents.[7] A key advantage of DMTMM is its ability to mediate couplings in a wide range of solvents, including aqueous and alcoholic media, which is a significant departure from the strictly anhydrous conditions required by many other reagents.[7] This guide provides an in-depth look at the mechanistic underpinnings of DMTMM-mediated peptide coupling and offers detailed protocols for its application in both solution-phase and solid-phase peptide synthesis (SPPS).

The Mechanism of Action: A Triazine-Mediated Activation Pathway

The efficacy of DMTMM lies in its ability to convert a carboxylic acid into a highly reactive activated ester, which is then susceptible to nucleophilic attack by an amine.[2][3] The process is initiated by the reaction of the carboxylate group of an N-protected amino acid with the triazine core of DMTMM. This reaction is facilitated by a base, typically N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA), which deprotonates the carboxylic acid.[1]

The key intermediate formed is a 2-acyloxy-4,6-dimethoxy-1,3,5-triazine. This activated ester is highly reactive due to the electron-withdrawing nature of the triazine ring. The subsequent nucleophilic attack by the amino group of a second amino acid (or peptide) proceeds smoothly to form the desired peptide bond, releasing 2-hydroxy-4,6-dimethoxy-1,3,5-triazine as a water-soluble byproduct that is easily removed during workup.[7]

Sources

Application Note: Optimization of Buchwald-Hartwig Amination for Sterically Demanding 3-Substituted Morpholines

Executive Summary & Challenge Definition

The coupling of 3-(Oxolan-3-yl)morpholine with aryl halides represents a distinct challenge in cross-coupling chemistry. Unlike unsubstituted morpholine, which is a highly reactive nucleophile, this substrate features a tetrahydrofuran (oxolane) ring directly attached to the C3 position, alpha to the nucleophilic nitrogen.

The Core Challenge:

-

Steric Hindrance: The oxolanyl group creates significant steric bulk (

-branching), impeding the amine's approach to the palladium center during the transmetalation/amine binding step. -

Electronic Deactivation: While less critical than sterics, the inductive effect of the ether oxygen in the oxolane ring can slightly reduce the basicity and nucleophilicity of the amine.

-

Conformational Locking: The substituent forces the morpholine ring into specific chair conformations that may be unfavorable for the transition state required for reductive elimination.

This guide details a RuPhos-mediated Pd-G4 protocol designed to overcome these barriers, ensuring high conversion and preventing common side reactions like

Mechanistic Strategy & Catalyst Selection[1]

To successfully couple this hindered amine, the catalyst system must be selected based on specific mechanistic requirements.

The Ligand: Why RuPhos?

For sterically hindered secondary amines, RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) is the gold standard.

-

Steric Bulk: The dicyclohexylphosphino group and the diisopropoxy substitution on the biaryl backbone create a pocket that accommodates the amine but forces the product out during reductive elimination.

-

Monoligated Species: RuPhos forms a highly active monoligated

species, which is essential for the oxidative addition of challenging aryl halides and the subsequent binding of bulky amines. -

Prevention of

-Hydride Elimination: The electron-rich nature of the ligand and the rapid rate of reductive elimination prevent the palladium center from lingering in a state where

The Precatalyst: Pd-G4

We strictly recommend using Buchwald Pd-G4 precatalysts (e.g., RuPhos Pd G4) rather than mixing

-

Reasoning:

often contains variable amounts of palladium nanoparticles and free dba, which can inhibit the reaction. G4 precatalysts generate the active

Mechanistic Pathway Visualization

Figure 1: Catalytic cycle emphasizing the "Amine Binding" step where the steric bulk of the oxolanyl group creates the highest energy barrier.

Experimental Protocols

General Screening Protocol (Microscale)

Use this protocol to validate the coupling partner (Aryl Halide) compatibility.

Reagents:

-

Aryl Halide (1.0 equiv, 0.1 mmol scale)

-

3-(Oxolan-3-yl)morpholine (1.2 equiv)

-

Catalyst: RuPhos Pd G4 (2 mol%)

-

Base: NaOtBu (1.5 equiv)

-

Solvent: Toluene (anhydrous) or THF

-

Internal Standard: Dodecane (10 µL)

Procedure:

-

In a glovebox or under active

flow, charge a 1-dram vial (equipped with a stir bar) with RuPhos Pd G4 (0.002 mmol) and NaOtBu (0.15 mmol). -

Add the Aryl Halide (0.1 mmol) and 3-(Oxolan-3-yl)morpholine (0.12 mmol).

-

Note: If the aryl halide is a solid, add it with the catalyst. If liquid, add after solvent.

-

-

Add anhydrous Toluene (0.5 mL, 0.2 M concentration).

-

Seal the vial with a PTFE-lined cap.

-

Heat to 85°C for 2 hours.

-

Analysis: Dilute a 50 µL aliquot with EtOAc, filter through a silica plug, and analyze via UPLC/LC-MS.

Success Criteria: >85% conversion of Aryl Halide with <5% hydrodehalogenation (Ar-H).

Optimized Preparative Protocol (Scale-Up)

For 1.0 gram scale synthesis.

| Parameter | Specification | Rationale |

| Catalyst Loading | 0.5 - 1.0 mol% RuPhos Pd G4 | High activity of G4 allows lower loading on scale. |

| Concentration | 0.25 M - 0.5 M | Higher concentration drives kinetics for hindered substrates. |

| Base | NaOtBu (Sodium tert-butoxide) | Strong base required for rapid deprotonation. Use LiHMDS if Ar-X has base-sensitive esters. |

| Temperature | 80°C - 100°C | Sufficient thermal energy to overcome the steric barrier of amine approach. |

| Atmosphere | Nitrogen or Argon (Strict) |

Step-by-Step Methodology:

-

Glassware Prep: Oven-dry a 50 mL 2-neck round bottom flask. Cool under a stream of Argon.[1]

-

Solids Charge: Add RuPhos Pd G4 (1 mol%), NaOtBu (1.4 equiv), and solid Aryl Halide (1.0 equiv) to the flask.

-

Critical: If using a glovebox is not possible, weigh reagents quickly in air and immediately purge the flask with Argon for 15 minutes.

-

-

Liquids Charge: Add anhydrous Toluene (Concentration 0.4 M) via syringe.

-

Amine Addition: Add 3-(Oxolan-3-yl)morpholine (1.2 equiv) via syringe.

-

Reaction: Heat the mixture to 85°C in a pre-heated oil bath with vigorous stirring (>800 RPM).

-

Checkpoint: Monitor by HPLC at 1 hour. If conversion is <50%, increase temp to 100°C.

-

-

Workup:

-

Cool to room temperature.

-

Dilute with EtOAc and water.

-

Separate phases. Extract aqueous layer with EtOAc (2x).

-

Dry organic layers over

, filter, and concentrate.[2]

-

-

Purification: Flash chromatography (typically Hexanes/EtOAc or DCM/MeOH). The morpholine nitrogen is now arylated, significantly changing the polarity.

Troubleshooting & Optimization Logic

If the standard protocol fails, use this logic tree to diagnose the failure mode.

Figure 2: Decision matrix for troubleshooting reaction failures.

Key Troubleshooting Notes:

-

BrettPhos Alternative: If RuPhos fails (particularly for extremely electron-rich aryl halides), BrettPhos is the primary backup. It creates a larger binding pocket which can sometimes accommodate the 3-substituted morpholine better if the specific conformation with RuPhos is unfavorable.

-

Base Sensitivity: If the substrate contains esters or nitriles, NaOtBu may cause side reactions. Switch to LiHMDS (1.0 M in THF) or

(requires longer reaction times and Dioxane at 100°C).

References

-

Maitro, G., Vogel, S., Prestat, G., Madec, D., & Poli, G. (2006). Palladium-Catalyzed Synthesis of 3-Substituted Morpholines. Organic Letters.

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.

-

Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry.

-

Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed C–N coupling reactions: “User’s guide” to the Buchwald–Hartwig amination. Chemical Science.

Sources

Application Note & Protocols: Integrating 3-(Oxolan-3-yl)morpholine into Fragment-Based Libraries for Enhanced 3D Chemical Space Exploration

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of high-quality lead compounds.[1][2][3] A critical determinant of success in any FBDD campaign is the quality and diversity of the fragment library.[4][5] While historically dominated by flat, aromatic systems, there is a growing consensus that libraries enriched with three-dimensional (3D) fragments can unlock novel chemical space and lead to hits with improved physicochemical properties and selectivity.[6][7][8] This guide details the rationale, protocols, and workflows for incorporating 3-(Oxolan-3-yl)morpholine , a novel fragment with significant 3D character, into screening libraries. We provide a comprehensive framework, from initial qualification and solubility assessment to a multi-tiered screening cascade and hit elaboration strategies, designed to maximize the potential of this promising scaffold.

The Rationale for 3D Fragments: The Case for 3-(Oxolan-3-yl)morpholine

The over-representation of flat, sp2-hybridized carbocycles and heterocycles in many fragment libraries limits the exploration of the complex, topographically diverse binding sites found in many protein targets.[7] Fragments with greater sp3 character and defined stereochemistry offer a path to engaging these challenging targets.[8][9] 3D fragments can provide more specific, lower-energy interactions, potentially leading to higher ligand efficiency and a clearer intellectual property landscape.[6][10]

3-(Oxolan-3-yl)morpholine is an exemplary candidate for enriching the 3D diversity of a fragment library. Its key features include:

-

Rich 3D Topology: The fusion of the non-planar morpholine and oxolane (tetrahydrofuran) rings creates a rigid, well-defined three-dimensional shape. This contrasts sharply with the predominantly planar structures in traditional libraries.[7]

-

Embedded Pharmacophoric Features: It presents multiple hydrogen bond acceptors (the morpholine nitrogen and oxygen, and the oxolane oxygen) and a potential hydrogen bond donor (if the morpholine nitrogen is protonated). These features are strategically positioned in a 3D arrangement, offering the potential for high-quality, directional interactions with a protein target.[10]

-

Favorable Physicochemical Profile: As a small, polar molecule, it is predicted to adhere to the "Rule of Three" (Ro3), a set of guidelines for desirable fragment properties.[2][3][4][11] This suggests a higher likelihood of favorable solubility and binding efficiency.

-

Synthetic Tractability: The morpholine and tetrahydrofuran motifs are common in medicinal chemistry, suggesting that hits derived from this fragment will have synthetically accessible vectors for chemical elaboration.[12][13][14]

Fragment Qualification and Quality Control

The integrity of a fragment library is paramount; impurities can lead to false positives and wasted resources.[4] Before incorporation, each batch of 3-(Oxolan-3-yl)morpholine must undergo rigorous quality control.

Physicochemical Property Assessment

The following table summarizes the predicted and required properties for 3-(Oxolan-3-yl)morpholine to qualify for library inclusion, based on the widely accepted "Rule of Three".[5][11][15]

| Property | "Rule of Three" Guideline | Predicted for 3-(Oxolan-3-yl)morpholine | Method of Verification |

| Molecular Weight (MW) | ≤ 300 Da | ~157.2 g/mol | LC-MS |

| cLogP | ≤ 3 | Low (Predicted < 1) | Calculation & Experimental (e.g., HPLC) |

| Hydrogen Bond Donors (HBD) | ≤ 3 | 1 (Morpholine N-H) | Structure Inspection |

| Hydrogen Bond Acceptors (HBA) | ≤ 3 | 3 (Morpholine N, Morpholine O, Oxolane O) | Structure Inspection |

| Rotatable Bonds | ≤ 3 | 1 | Structure Inspection |

| Purity | ≥ 95% | Target: >98% | ¹H NMR, LC-MS |

| Aqueous Solubility | ≥ 1 mM in screening buffer | Target: >1 mM | Nephelometry, HPLC-based methods[16][17][18] |

| DMSO Solubility | ≥ 100 mM | Target: >200 mM | Visual Inspection, NMR[19] |

Protocol: Purity and Identity Confirmation

-

Sample Preparation: Dissolve 1-2 mg of 3-(Oxolan-3-yl)morpholine in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

¹H NMR Spectroscopy: Acquire a proton NMR spectrum. The spectrum should be clean, with minimal interfering peaks. The observed chemical shifts and coupling constants must be consistent with the assigned structure. The integral ratios should correspond to the number of protons in each environment.

-

LC-MS Analysis: Prepare a 1 mg/mL solution in a suitable solvent (e.g., Methanol/Water). Inject onto a reverse-phase C18 column with a standard gradient. The resulting chromatogram should show a single major peak (>98% purity by UV detection). The mass spectrum should display the expected molecular ion ([M+H]⁺).

Protocol: Library Integration Workflow

High solubility is a critical prerequisite for fragments, as screening is often conducted at high concentrations (typically in the 100 µM to mM range) to detect weak binding affinities.[4][10][19]

High-Throughput Solubility Assessment

A high-throughput kinetic solubility assay should be performed to confirm adequate aqueous solubility in the final screening buffer.[16][]

-

Stock Solution Preparation: Create a high-concentration stock solution of 3-(Oxolan-3-yl)morpholine (e.g., 100 mM) in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock into the chosen aqueous screening buffer (e.g., PBS, pH 7.4).

-

Incubation: Allow the plate to equilibrate at room temperature for a set period (e.g., 2 hours).

-

Analysis: Measure the turbidity of each well using a nephelometer or plate reader. The concentration at which precipitation is first observed determines the kinetic solubility. The target solubility should be well above the highest screening concentration.

Master Stock and Screening Plate Preparation

-

Master Stock: Upon passing QC, prepare a high-concentration master stock solution of 3-(Oxolan-3-yl)morpholine in 100% DMSO (e.g., 200 mM). Store under inert gas at -20°C.[1]

-

Intermediate Plates: Create intermediate "copy" plates by diluting the master stock in DMSO.

-

Screening Plates: Use an acoustic liquid handler to dispense nanoliter volumes of the fragment from the intermediate plate into the final assay plates, which contain the screening buffer and target protein. This minimizes the final DMSO concentration in the assay, which is crucial for sensitive biophysical methods like SPR.[21]

Biophysical Screening Cascade

Due to the typically weak affinities of fragments, sensitive biophysical techniques are required for hit identification.[2][22] A multi-step cascade using orthogonal methods is essential to eliminate false positives and confirm genuine interactions.[10]

Caption: Common strategies for evolving a fragment hit into a lead compound.

Structure-Guided Elaboration Strategies:

-

Fragment Growing: An X-ray crystal structure might reveal a nearby pocket that can be accessed by adding substituents to the morpholine nitrogen. [23]This is the most common and direct path for optimization. Synthesis of N-acylated, N-alkylated, or N-arylated derivatives can explore these interactions to improve potency.

-

Fragment Linking/Merging: If a second fragment is found to bind in a proximal pocket, the two can be linked together to create a single, higher-affinity molecule. [10][23]The 3-(Oxolan-3-yl)morpholine scaffold provides multiple potential attachment points for such linkers.

By systematically applying these protocols, researchers can effectively incorporate novel 3D scaffolds like 3-(Oxolan-3-yl)morpholine into their libraries, screen them efficiently, and develop promising initial hits into valuable lead compounds.

References

- Chavanieu, A., & Pugnière, M. (n.d.). Emerging role of surface plasmon resonance in fragment-based drug discovery. Expert Opinion on Drug Discovery.

- Schulz, M. N., & Hubbard, R. E. (2016). Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia. Journal of Medicinal Chemistry.

- de Souza, N. B., & de L. Moreira, C. H. (2019). Concepts and Core Principles of Fragment-Based Drug Design. Molecules.

- Schulz, M., & Hubbard, R. (n.d.). Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Pro. SciSpace.

- Navratilova, I., & Hopkins, A. L. (2021). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters.

- Emerging role of surface plasmon resonance in fragment-based drug discovery. (n.d.). Ovid.

- Mureddu, L., & Vuori, K. (n.d.). NMR-Fragment Based Virtual Screening: A Brief Overview. PMC.

- SPR-based Fragment Screening: Advantages and Applic

- Fragment screening by ligand observed nmr. (n.d.). Bruker.

- Schulz, M. N., & Hubbard, R. E. (2016). Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia. PubMed.

- Angiulli, G., & Cilibrizzi, A. (n.d.). NMR screening in fragment-based drug design: a practical guide. PubMed.

- Why 3D is not the always the winner in fragment-based screening? (n.d.).

- 6 ingredients for a successful fragment library. (2020). NanoTemper Technologies.

- Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments. (2022). PMC.

- Overview of NMR spectroscopy applications in FBDD. NMR methods used in... (n.d.).

- Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery. (2024). MDPI.

- Protein X-ray Crystallography in Drug Discovery. (2025).

- X-Ray Crystallography for Hit Confirm

- Fragment-based screening using X-ray crystallography and NMR spectroscopy. (2007). PubMed.

- High throughput solubility determination with application to selection of compounds for fragment screening. (2008). PubMed.

- What makes a good fragment in fragment-based drug discovery? (2021). Taylor & Francis Online.

- Fragment‐based drug discovery—the importance of high‐quality molecule libraries. (n.d.). PMC.

- Fragment Library with Experimental Solubility. (2024). Life Chemicals.

- Fragment Library with Experimental Solubility. (n.d.). Life Chemicals.

- How to Choose A Library for Screening? (2025). SARomics Biostructures.

- Evaluating the Advantages of Using 3D-Enriched Fragments for Targeting BET Bromodomains. (n.d.). PMC.

- Expanding medicinal chemistry into 3D space: metallofragments as 3D scaffolds for fragment-based drug discovery. (n.d.). Chemical Science (RSC Publishing).

- Universal Fragment Library. (n.d.). BOC Sciences.

- Fragment-Based Drug Discovery: A Comprehensive Overview. (2024).

- DMSO Solubility Assessment for Fragment-Based Screening. (2021). MDPI.

- Fragment HIT Identific

- X-ray Crystallography Fragment Screening. (n.d.). Selvita.

- Leveraging fragment-based drug discovery to advance 3D scaffolds into potent ligands: application to the histamine H1 receptor. (2026). PMC.

- Fragment Screening & Fragment-Based Drug Design. (n.d.). Wuxi AppTec.

- Fragment-based lead discovery. (n.d.). Wikipedia.

- What physico-chemical parameters must have molecules for fragment libraries? (2016).

- Recent Advances: Heterocycles in Drugs and Drug Discovery. (2024). PMC.

- The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. (2025). International Journal of Scientific Research & Technology.

- Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box. (n.d.). PMC.

- Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.

- Fragment-Based Drug Discovery. (n.d.). Cambridge Healthtech Institute.

- Application of Fragment-Based Drug Discovery to Vers

- Green Synthesis of Morpholines via Selective Monoalkyl

- Morpholines. Synthesis and Biological Activity. (n.d.).

- Synthesis and SAR of morpholine and its derivatives: A review upd

- Synthesis and Characterization of Some New Morpholine Deriv

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. scispace.com [scispace.com]

- 3. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]

- 4. nanotempertech.com [nanotempertech.com]

- 5. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sygnaturediscovery.com [sygnaturediscovery.com]

- 7. Expanding medicinal chemistry into 3D space: metallofragments as 3D scaffolds for fragment-based drug discovery - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 8. Leveraging fragment-based drug discovery to advance 3D scaffolds into potent ligands: application to the histamine H1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluating the Advantages of Using 3D-Enriched Fragments for Targeting BET Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. mdpi.com [mdpi.com]

- 12. Recent Advances: Heterocycles in Drugs and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemrxiv.org [chemrxiv.org]

- 14. e3s-conferences.org [e3s-conferences.org]

- 15. Fragment-Based Drug Discovery: A Comprehensive Overview - PharmaFeatures [pharmafeatures.com]

- 16. High throughput solubility determination with application to selection of compounds for fragment screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. lifechemicals.com [lifechemicals.com]

- 18. namiki-s.co.jp [namiki-s.co.jp]

- 19. mdpi.com [mdpi.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Fragment Screening & Fragment-Based Drug Design [proteinstructures.com]

- 23. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]

Scale-up synthesis methods for 3-(Oxolan-3-yl)morpholine

Application Note & Protocol Guide

Topic: Scale-up Synthesis of 3-(Oxolan-3-yl)morpholine for Pharmaceutical Intermediate Production

Abstract: 3-(Oxolan-3-yl)morpholine is a valuable saturated heterocyclic scaffold increasingly utilized in modern drug discovery due to its desirable physicochemical properties, including improved aqueous solubility and metabolic stability. This document provides a comprehensive guide to a robust and scalable two-part synthetic strategy for this compound, designed for researchers and process chemists in pharmaceutical development. The described methodology focuses on the synthesis of a key ketone intermediate, 3-oxotetrahydrofuran, followed by a highly efficient, scale-appropriate reductive amination to yield the target molecule. This guide emphasizes the rationale behind procedural choices, process control, purification, and critical safety considerations inherent to morpholine chemistry on a larger scale.

Strategic Overview: A Logic-Driven Approach to Synthesis

The industrial synthesis of complex molecules demands a strategy that is not only high-yielding but also cost-effective, safe, and reproducible. The selected pathway for 3-(Oxolan-3-yl)morpholine is a convergent synthesis that joins two readily accessible fragments, morpholine and a C4-furanoid ring, in the final step. This approach is superior to linear syntheses as it maximizes efficiency and allows for late-stage diversification if needed.

Our retrosynthetic analysis identifies two key building blocks: Morpholine (2) and 3-Oxotetrahydrofuran (I-2) . The carbon-nitrogen bond connecting the two rings is logically formed via reductive amination, a cornerstone of industrial amine synthesis known for its reliability and high atom economy, particularly when employing catalytic hydrogenation.[1]

Caption: High-level retrosynthetic analysis for 3-(Oxolan-3-yl)morpholine.

Part 1: Preparation of Key Intermediate: 3-Oxotetrahydrofuran (I-2)

The availability and cost of 3-oxotetrahydrofuran are critical for the economic viability of the overall synthesis. While commercially available, its on-demand, large-scale synthesis from inexpensive precursors provides greater process control. A reliable two-step sequence begins with the acid-catalyzed cyclization of 1,2,4-trihydroxybutane to form 3-hydroxytetrahydrofuran, followed by a selective oxidation.

Protocol 1.1: Synthesis of 3-Hydroxytetrahydrofuran (I-1)

This step involves an intramolecular dehydration (cyclization) of a triol. The use of a strong, non-volatile acid catalyst like p-toluenesulfonic acid (PTSA) is ideal for high-temperature reactions, ensuring efficient protonation of a hydroxyl group to initiate the cyclization cascade.[2]

Materials & Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity (1.0 mol scale) | Moles | Notes |

| 1,2,4-Trihydroxybutane | 106.12 | 106.1 g | 1.0 | Starting Material |

| p-Toluenesulfonic acid (PTSA) | 190.22 | 1.0 g | 0.005 | Catalyst |

Procedure:

-

Charge a reactor equipped with a mechanical stirrer, thermocouple, and a distillation apparatus with 1,2,4-trihydroxybutane (106.1 g, 1.0 mol).

-

Add p-toluenesulfonic acid monohydrate (1.0 g, 0.005 mol).

-

Heat the reaction mixture to 160-180°C under a slow nitrogen stream. Water will begin to distill off as the reaction proceeds.

-

Monitor the reaction progress by Gas Chromatography (GC) until the consumption of the starting material is complete (typically 4-6 hours).

-

Cool the reaction mixture to below 80°C.

-

Purify the crude product by fractional distillation under reduced pressure to yield 3-hydroxytetrahydrofuran as a colorless oil.[3]

Protocol 1.2: Oxidation to 3-Oxotetrahydrofuran (I-2)

For scale-up, classic chromium-based oxidants are avoided due to toxicity and waste disposal issues. A TEMPO-catalyzed oxidation using sodium hypochlorite (bleach) is a greener, more cost-effective, and industrially feasible alternative.[2] The TEMPO/TCCA (trichloroisocyanuric acid) system is also highly effective.[2]

Materials & Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity (0.5 mol scale) | Moles | Notes |

| 3-Hydroxytetrahydrofuran (I-1) | 88.11 | 44.1 g | 0.5 | Substrate |

| TEMPO | 156.25 | 0.78 g | 0.005 | Catalyst |

| Trichloroisocyanuric acid (TCCA) | 232.41 | 128 g | 0.55 | Oxidant |

| Dichloromethane (DCM) | 84.93 | 500 mL | - | Solvent |

| Saturated NaHCO₃ solution | - | As needed | - | Quenching |

| Saturated Na₂S₂O₃ solution | - | As needed | - | Quenching |

Procedure:

-

Charge a jacketed reactor with 3-hydroxytetrahydrofuran (44.1 g, 0.5 mol) and TEMPO (0.78 g, 0.005 mol) in dichloromethane (500 mL).

-

Cool the mixture to 0°C using a circulating chiller.

-

Add a solution of TCCA (128 g, 0.55 mol) in portions over 1-2 hours, ensuring the internal temperature does not exceed 5°C. The causality here is critical: slow addition prevents temperature spikes that can lead to side reactions and degradation of the catalyst.

-

Stir the reaction at 0-5°C for an additional 1-2 hours after the addition is complete. Monitor for the disappearance of the starting alcohol by TLC or GC.

-

Quench the reaction by the slow addition of saturated sodium bicarbonate solution, followed by saturated sodium thiosulfate solution to destroy any excess oxidant.

-

Separate the organic layer. Extract the aqueous layer with DCM (2 x 100 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure. The crude 3-oxotetrahydrofuran can often be used directly in the next step or purified by vacuum distillation.

Caption: Two-step synthesis of the key ketone intermediate.

Part 2: Scale-Up Protocol for 3-(Oxolan-3-yl)morpholine

Protocol 2.1: Reductive Amination via Catalytic Hydrogenation